molecular formula C13H18O3 B2505734 2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane CAS No. 2411252-53-2

2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane

Cat. No. B2505734
CAS RN: 2411252-53-2
M. Wt: 222.284
InChI Key: BNIVUSDKEGTLSR-UHFFFAOYSA-N
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Description

2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane, also known as MPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPPO is a cyclic ether that contains an epoxide functional group and a methoxyphenyl group. It has been widely used in various fields such as organic synthesis, pharmaceuticals, and material science due to its excellent reactivity and stability.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane is based on its ability to react with various functional groups, such as nucleophiles and acids. The epoxide functional group of this compound can undergo ring-opening reactions with nucleophiles, such as amines and thiols, to form covalent adducts. The methoxyphenyl group of this compound can also undergo electrophilic aromatic substitution reactions with acids, such as Lewis acids and Brønsted acids, to form stable complexes. These reactions make this compound a valuable reagent for the modification of biomolecules and the synthesis of organic compounds.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases, such as cancer and neurodegenerative disorders. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. These effects make this compound a promising candidate for the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane has several advantages for lab experiments. It is a stable and reactive compound that can be easily synthesized with high yield and purity. This compound can react with various functional groups, making it a versatile building block for the synthesis of organic compounds. However, this compound also has some limitations. It is a toxic and flammable compound that requires careful handling and storage. This compound can also react with water and other nucleophiles, leading to unwanted side reactions.

Future Directions

2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane has a wide range of potential applications in various fields, and there are several future directions for its research and development. One possible direction is the synthesis of new organic compounds and materials based on this compound, such as polymers, resins, and nanoparticles. Another direction is the development of new diagnostic and therapeutic agents based on the modification of biomolecules with this compound. Additionally, further research is needed to investigate the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane can be synthesized by the reaction of 2-methoxy-5-propan-2-ylphenol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a strong acid to obtain this compound. The synthesis of this compound can be achieved with high yield and purity, making it an attractive compound for various applications.

Scientific Research Applications

2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane has been extensively used in scientific research as a versatile building block for the synthesis of various organic compounds. It has been used as a starting material for the synthesis of biologically active molecules, such as anticancer agents, antiviral agents, and anti-inflammatory agents. This compound has also been used as a cross-linking agent for the preparation of polymers and resins with improved mechanical and thermal properties. In addition, this compound has been used as a reagent for the modification of biomolecules, such as proteins and nucleic acids, for the development of new diagnostic and therapeutic agents.

properties

IUPAC Name

2-[(2-methoxy-5-propan-2-ylphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)10-4-5-12(14-3)13(6-10)16-8-11-7-15-11/h4-6,9,11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIVUSDKEGTLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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